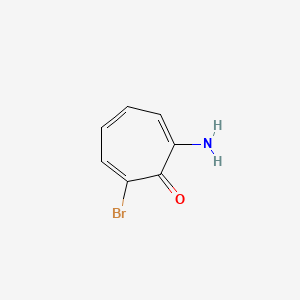
2-amino-7-bromocyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H6BrNO It is characterized by a seven-membered ring structure with alternating double bonds, a bromine atom at the 7th position, and an amino group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cyclohepta-2,4,6-trien-1-one followed by the introduction of an amino group. One common method is:
Bromination: Cyclohepta-2,4,6-trien-1-one is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
2-amino-7-bromocyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the ring structure.
Addition Reactions: The double bonds in the ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, acids, and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Reagents such as hydrogen halides or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学研究应用
2-amino-7-bromocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the bromine atom can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
相似化合物的比较
Similar Compounds
2-amino-7-chlorocyclohepta-2,4,6-trien-1-one: Similar structure with a chlorine atom instead of bromine.
2-amino-7-fluorocyclohepta-2,4,6-trien-1-one: Similar structure with a fluorine atom instead of bromine.
2-amino-7-iodocyclohepta-2,4,6-trien-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
属性
CAS 编号 |
36039-41-5 |
|---|---|
分子式 |
C7H6BrNO |
分子量 |
200.03 g/mol |
IUPAC 名称 |
2-amino-7-bromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,9,10) |
InChI 键 |
PIDKCMXFTVKLLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=O)C(=C1)N)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













